Differential Environmental Persistence: S-(-)-Fenoxaprop-ethyl Degrades Faster in Soil than the Active R-(+)-Enantiomer
In a controlled study of three native soils, the herbicidally inactive S-(-)-enantiomer of fenoxaprop-ethyl was found to degrade faster than the active R-(+)-enantiomer. This enantioselective degradation is attributed to microbially mediated processes, as confirmed by sterilized control experiments [1].
| Evidence Dimension | Enantioselective degradation rate in soil |
|---|---|
| Target Compound Data | S-(-)-fenoxaprop-ethyl: Faster degradation |
| Comparator Or Baseline | R-(+)-fenoxaprop-ethyl: Slower degradation |
| Quantified Difference | The S-(-)-enantiomer degraded faster than the R-(+)-enantiomer in all three soils tested [1]. |
| Conditions | Native soils under controlled laboratory conditions; analyzed via HPLC with a chiral ADMPC column [1]. |
Why This Matters
For environmental fate studies, using the S-(-)-enantiomer as an analytical standard is crucial for accurately quantifying and predicting the persistence of the active herbicide versus its inactive component, which is impossible with the racemic mixture alone.
- [1] Zhang, Y., et al. (2010). Enantioselective Environmental Behavior of the Chiral Herbicide Fenoxaprop-ethyl and Its Chiral Metabolite Fenoxaprop in Soil. Journal of Agricultural and Food Chemistry, 58(24), 12878-12884. View Source
